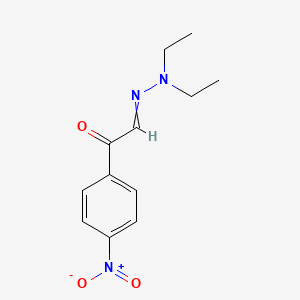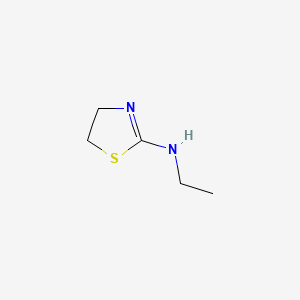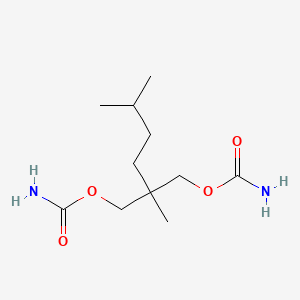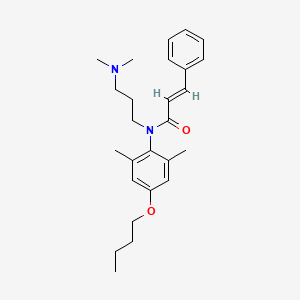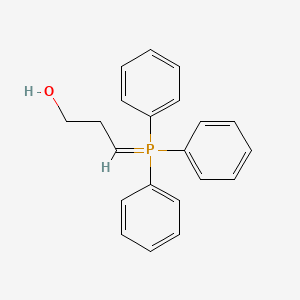
3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol: is an organophosphorus compound with the molecular formula C21H21OP and a molecular weight of 320.365 g/mol . This compound is characterized by the presence of a triphenylphosphoranyl group attached to a propanol backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by hydrolysis. One common method involves the use of 3-hydroxypropyl triphenylphosphonium bromide as a precursor . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the triphenylphosphoranyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organophosphorus compounds and is involved in catalytic reactions.
Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. It is used to modify proteins and study their functions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of phosphine-based drugs.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol involves its interaction with various molecular targets. The triphenylphosphoranyl group can act as a ligand, forming complexes with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
- tert-butyl (triphenyl-lambda~5~-phosphanylidene)carbamate
Comparison: Compared to similar compounds, 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol is unique due to its specific structure and reactivity. The presence of the propanol group provides additional functional versatility, allowing it to participate in a wider range of chemical reactions. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its multifaceted utility.
Eigenschaften
CAS-Nummer |
21663-26-3 |
|---|---|
Molekularformel |
C21H21OP |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
3-(triphenyl-λ5-phosphanylidene)propan-1-ol |
InChI |
InChI=1S/C21H21OP/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,18,22H,10,17H2 |
InChI-Schlüssel |
KKSFAHIKDBDTKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
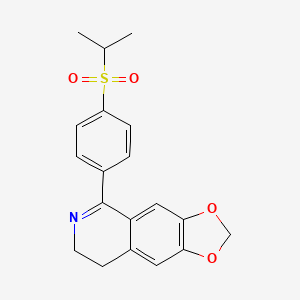
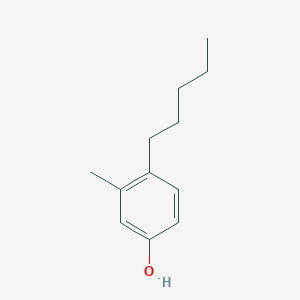
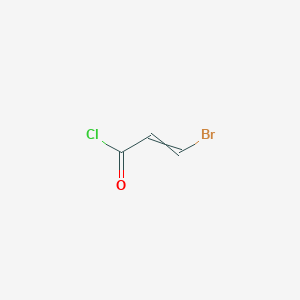
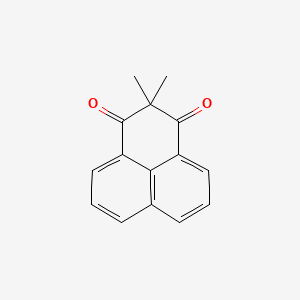
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
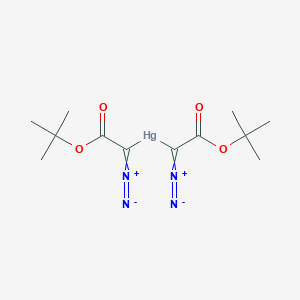


![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)
